Fmoc-S-3-amino-4-(3-bromophenyl)-butyric acid

Description

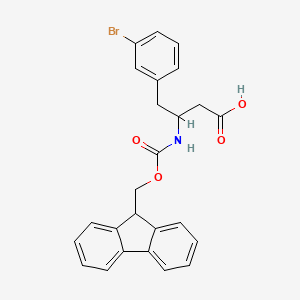

Fmoc-S-3-amino-4-(3-bromophenyl)-butyric acid (CAS: 270062-86-7) is a synthetic, non-natural amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 3-bromophenyl substituent. This compound is structurally characterized by:

- Molecular formula: C25H22BrNO4 (inferred from analogous compounds in and ).

- Molecular weight: ~480.44 g/mol.

- Appearance: Off-white to white solid or powder .

- Purity: ≥97% (HPLC) .

The Fmoc group provides acid-labile protection for the amino group, making it ideal for solid-phase peptide synthesis (SPPS) using base-sensitive deprotection (e.g., piperidine). The 3-bromophenyl moiety introduces steric bulk and electronic effects, enabling applications in peptide engineering, drug intermediates, and functional materials. Bromine’s presence further allows post-synthetic modifications via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Structure

3D Structure

Properties

Molecular Formula |

C25H22BrNO4 |

|---|---|

Molecular Weight |

480.3 g/mol |

IUPAC Name |

4-(3-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H22BrNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29) |

InChI Key |

DZMCYXYXRITKHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)CC(=O)O |

Origin of Product |

United States |

Biological Activity

Fmoc-S-3-amino-4-(3-bromophenyl)-butyric acid (CAS Number: 270062-86-7) is a synthetic compound that belongs to the class of amino acids and is notable for its applications in medicinal chemistry and drug development. Its structure features a fluorene-derived Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₂₅H₂₂BrNO₄

- Molecular Weight : 480.37 g/mol

- MDL Number : MFCD01861016

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems:

- Receptor Modulation : The compound has been shown to interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation .

- Inhibition of Protein Splicing : It has been implicated in the inhibition of specific protein splicing mechanisms, potentially offering therapeutic benefits in conditions where dysregulated splicing occurs .

- Anti-infective Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-infective properties, targeting various pathogens including viruses and bacteria .

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that this compound derivatives showed significant cytotoxic effects against several cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage. This effect was mediated through the modulation of antioxidant enzyme activities, suggesting a role in neurodegenerative disease management .

- Antiviral Activity : In vitro studies revealed that certain analogs of this compound could inhibit HIV replication in CD4+ T cells, indicating its potential as a lead compound for antiviral drug development .

Data Table: Summary of Biological Activities

Scientific Research Applications

Peptide Synthesis

Fmoc-S-3-amino-4-(3-bromophenyl)-butyric acid serves as a key building block in solid-phase peptide synthesis (SPPS). The Fmoc group is a commonly used protective group that facilitates the sequential addition of amino acids to growing peptide chains. The presence of the bromophenyl group can influence the physicochemical properties of the resulting peptides, potentially enhancing their biological activity or stability.

Key Features:

- Protective Group: The Fmoc group allows for selective deprotection under mild basic conditions, making it suitable for synthesizing complex peptides.

- Incorporation into Peptides: This compound can be integrated into peptides to study structure-activity relationships or to develop novel therapeutics.

Drug Development

The compound's unique structural features make it a candidate for drug development, particularly in creating inhibitors or modulators for various biological targets. Its derivatives can be designed to interact with specific proteins or enzymes, potentially leading to new therapeutic agents.

Case Studies:

- Anticancer Agents: Research has indicated that analogs of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential applications as anticancer drugs.

- Neuroprotective Effects: Some studies have explored its derivatives for neuroprotective properties, aiming to develop treatments for neurodegenerative diseases.

Biochemical Research

In biochemical research, this compound is utilized to explore protein interactions and functions. By incorporating it into peptides, researchers can investigate how modifications affect biological activity and binding affinities.

Applications:

- Protein Engineering: The compound can be used to modify proteins to enhance their stability or activity.

- Bioconjugation Studies: It serves as a tool for bioconjugation, allowing researchers to label peptides for imaging or tracking within biological systems.

Material Science

Beyond biological applications, this compound has potential uses in material science. Its properties may be leveraged in developing new materials with specific functionalities, such as drug delivery systems or biosensors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Halogen vs. Alkyl vs. Aromatic Groups

3-Bromophenyl (Target Compound) :

- 4-tert-Butylphenyl (C29H31NO4, CAS: 403661-86-9): Key properties: The tert-butyl group is strongly hydrophobic and electron-donating, improving lipid solubility and membrane permeability. Applications: Hydrophobic core segments in peptides, drug delivery systems .

- Applications: Fluorinated imaging agents, protease-resistant peptides .

Positional Isomerism: 3- vs. 4-Substituted Derivatives

- 3-Substituted Derivatives: Steric hindrance in the meta position may reduce intermolecular stacking, favoring dynamic conformations in peptides. Example: Fmoc-(S)-3-Amino-4-(3-pyridyl)butyric acid (C24H22N2O4) introduces a heteroaromatic ring for metal coordination .

4-Substituted Derivatives :

Protection Group Variations: Fmoc vs. Boc

- Fmoc-Protected Compounds: Base-labile (e.g., piperidine deprotection), ideal for SPPS. Example: Fmoc-β-Homoala-OH (C19H19NO4) is used in β-peptide synthesis .

- Boc-Protected Compounds: Acid-labile (e.g., TFA cleavage), suited for solution-phase synthesis. Example: Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid (C15H20FNO4) offers orthogonal protection strategies .

Data Tables

Table 1. Key Comparisons of Fmoc-Protected 3-Amino-4-(substituted phenyl)-butyric Acid Derivatives

| Compound | Substituent | Position | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | CAS RN | Applications |

|---|---|---|---|---|---|---|---|

| Fmoc-S-3-amino-4-(3-bromophenyl)-butyric acid | Br | 3 | C25H22BrNO4 | 480.44 | 97 | 270062-86-7 | Peptide cross-coupling, drug design |

| Fmoc-S-3-amino-4-(4-tert-butylphenyl)-butyric acid | tert-butyl | 4 | C29H31NO4 | 457.56 | ≥98 | 403661-86-9 | Hydrophobic peptide segments |

| Fmoc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid | F | 3 | C25H22FNO4 | 419.44 | – | 270596-52-6 | Fluorinated imaging agents |

| Fmoc-L-3-Amino-4,4-diphenyl-butyric acid | Diphenyl | – | C33H29NO4 | 503.60 | – | 332062-08-5 | Conformational studies |

| Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid | F (Boc-protected) | 3 | C15H20FNO4 | 297.33 | – | 270596-51-5 | Solution-phase synthesis |

Preparation Methods

Asymmetric Catalysis

Chiral nickel complexes enable diastereoselective synthesis of α-amino-β-substituted-γ,γ-disubstituted butyric acids. For example:

- Reagents : Aromatic aldehydes (e.g., 3-bromobenzaldehyde), malononitrile, and chiral ligands (e.g., N-benzylproline).

- Mechanism : The aldehyde reacts with malononitrile to form a β-aminonitrile intermediate, which undergoes cyclization with nickel complexes to yield the amino acid.

- Stereocontrol : The chiral ligand induces diastereoselectivity, favoring the S-configuration.

Table 1: Representative Conditions for Asymmetric Synthesis

| Parameter | Value |

|---|---|

| Solvent | THF or CH₂Cl₂ |

| Temperature | 0–40°C |

| Reaction Time | 4–18 hours |

| Yield (Diastereomeric Ratio) | Up to 62% (dr > 90:10) |

Strecker Synthesis

This method involves cyanide-mediated amino acid formation:

- Step 1 : Synthesis of 4-(3-bromophenyl)-2-ketobutyric acid via bromination of phenylacetic acid derivatives.

- Step 2 : Strecker reaction with NaCN and NH₃ to introduce the amino group.

- Chiral Resolution : Racemic mixtures are resolved using chiral columns or enzymes to isolate the S-enantiomer.

Advantages : Scalable for industrial production.

Limitations : Requires chiral resolution, reducing overall efficiency.

Introduction of the 3-Bromophenyl Group

The 3-bromophenyl group is introduced via electrophilic aromatic substitution (EAS) or cross-coupling reactions:

Electrophilic Bromination

- Substrate : 4-(Phenyl)-butyric acid derivatives.

- Reagents : Br₂, FeBr₃ as a catalyst.

- Positional Control : Directing groups (e.g., -OH, -NH₂) guide bromination to the meta position.

Note : Steric hindrance from the butyric acid chain may require elevated temperatures (40–60°C) for efficient substitution.

Suzuki-Miyaura Coupling

For pre-functionalized bromophenyl groups:

Application : Used if the bromine is introduced post-synthesis via coupling.

Fmoc Protection

The amino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) under mild basic conditions:

- Reagents : Fmoc-Osu or Fmoc-Cl.

- Base : DIEA or NaH.

- Solvent : DMF or THF.

- Conditions : 0°C to RT, 1–2 hours.

Table 2: Fmoc Protection Efficiency

| Parameter | Value |

|---|---|

| Yield | 85–95% |

| Purity (HPLC) | >98% |

| Stability | Stable at -20°C for 6 months |

Optimization and Industrial-Scale Production

Key optimizations from patents and literature:

- Solvent Selection : Toluene minimizes condensation byproducts (e.g., impurity A in sitagliptin synthesis).

- Base Choice : NaOH (1–2.2 equivalents) enhances reaction rates without over-alkylation.

- Temperature Control : 20°C preserves stereochemical integrity during coupling.

Table 3: Industrial-Scale Parameters

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Base | NaOH (1.5 equivalents) |

| Reaction Time | 10 hours |

| Yield | 75–80% |

Quality Control and Characterization

Critical analytical methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.